molecular formula C15H12FN3OS B14164823 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide CAS No. 497231-81-9

2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide

Cat. No.: B14164823
CAS No.: 497231-81-9
M. Wt: 301.3 g/mol
InChI Key: AIPCENYJMLKTTL-UHFFFAOYSA-N
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Description

2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzaldehyde with cyanoselenoacetamide and Meldrum’s acid in the presence of N-methylmorpholine . This reaction forms an intermediate, which is then further reacted to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide involves its interaction with cellular targets to exert its effects. For instance, in cancer cells, it has been shown to induce cell cycle arrest and apoptosis by promoting the accumulation of reactive oxygen species and inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide is unique due to its combination of a cyano group, a fluorophenyl group, and a sulfanylacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

497231-81-9

Molecular Formula

C15H12FN3OS

Molecular Weight

301.3 g/mol

IUPAC Name

2-[3-cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C15H12FN3OS/c1-9-6-11(7-17)15(21-8-13(18)20)19-14(9)10-2-4-12(16)5-3-10/h2-6H,8H2,1H3,(H2,18,20)

InChI Key

AIPCENYJMLKTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C2=CC=C(C=C2)F)SCC(=O)N)C#N

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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